3-[2-(N-Benzyl)pyrrolyl] acrylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(E)-3-(1-benzylpyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,16,17)/b9-8+ |
InChI Key |
FAQBKSZZQDTEOJ-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=CC=C2/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 N Benzyl Pyrrolyl Acrylic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Compound
A retrosynthetic analysis of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid reveals several logical disconnections that form the basis of a practical forward synthesis. The primary disconnection is at the acrylic acid moiety, which can be traced back to a precursor aldehyde through a Knoevenagel condensation. This key intermediate is N-benzyl-pyrrole-2-carboxaldehyde.
The strategic disconnections are as follows:
C=C Bond of Acrylic Acid : The acrylic acid side chain can be installed via a condensation reaction. The most logical precursor is N-benzyl-pyrrole-2-carboxaldehyde , which can react with malonic acid or a related active methylene (B1212753) compound in a Knoevenagel-type condensation. wikipedia.orgresearchgate.netias.ac.in
C2-Aldehyde Group : The formyl group at the 2-position of the pyrrole (B145914) ring is a key functional handle. This suggests a formylation reaction on the N-benzylpyrrole precursor. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like pyrrole, typically at the C2 position. organic-chemistry.orgchemistrysteps.comchemtube3d.com
N-Benzyl Bond : The bond between the pyrrole nitrogen and the benzyl (B1604629) group can be disconnected to reveal pyrrole and a benzyl halide (e.g., benzyl bromide or benzyl chloride) as starting materials. This bond can be formed through direct N-alkylation. cdnsciencepub.comresearchgate.net
Pyrrole Ring : The fundamental pyrrole core can be constructed from acyclic precursors using classical named reactions. The two most prominent methods are the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, benzylamine), and the Knorr pyrrole synthesis, which uses an α-aminoketone and a β-ketoester. wikipedia.orgwikipedia.orgnih.gov
This analysis leads to a convergent synthetic strategy where the N-benzylpyrrole core is first assembled and then functionalized.
Pyrrole Ring Synthesis and Functionalization Approaches
The construction of the pyrrole ring is a foundational step. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
The Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. alfa-chemistry.comorganic-chemistry.org For the synthesis of an N-benzylpyrrole precursor, benzylamine (B48309) would serve as the nitrogen source.
The general reaction is the cyclization of a 1,4-diketone with benzylamine, typically under acidic or neutral conditions, to form the N-benzylpyrrole ring. rsc.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |
| 2,5-Hexanedione | Benzylamine | Stirring, Room Temp | 1-Benzyl-2,5-dimethylpyrrole | rsc.org |
| 1,4-Diketone | Primary Amine | Protic or Lewis Acid | N-Substituted Pyrrole | wikipedia.orgalfa-chemistry.com |
| 2,5-Dimethoxytetrahydrofuran (B146720) | Benzylamine | Iron(III) chloride, Water | N-Benzylpyrrole | organic-chemistry.org |
This method is highly versatile, allowing for a range of substituents on the pyrrole ring depending on the choice of the 1,4-dicarbonyl starting material. wikipedia.org
The Knorr pyrrole synthesis is another classic method that constructs the pyrrole ring from different building blocks: an α-aminoketone and a compound with an active methylene group, such as a β-ketoester. wikipedia.org The original synthesis often employed two equivalents of a β-ketoester, one of which is converted in situ to an α-amino-ketone. wikipedia.org
Modifications to the Knorr synthesis can allow for the preparation of specifically substituted pyrroles. While the classic Knorr synthesis is highly effective for producing polysubstituted pyrroles, its direct application to generate a simple N-benzylpyrrole requires careful selection of precursors that lack other substituents or where substituents can be removed later. For instance, ester groups introduced during the synthesis can be hydrolyzed and subsequently decarboxylated. wikipedia.org The nitrogen atom can also be alkylated after the ring has been formed. wikipedia.org
A key challenge is the instability of α-aminoketones, which tend to self-condense. Therefore, they are typically generated in situ from oximes. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Feature | Reference(s) |
| α-Amino-ketone | β-Ketoester | Zinc, Acetic Acid | Forms substituted pyrroles | wikipedia.org |
| Ethyl acetoacetate | Sodium nitrite, then Zinc | Acetic Acid | In situ generation of α-aminoketone | wikipedia.org |
Subsequent functionalization, such as the introduction of the C2-aldehyde, is a necessary step following the creation of the core ring structure. researchgate.net
Strategies for N-Benzylation of Pyrrole Precursors
If the pyrrole ring is synthesized without the N-benzyl group, it must be introduced in a separate step. This is a common strategy, particularly if a specific C-substitution pattern is first established on an N-unsubstituted pyrrole.
Direct N-alkylation is the most common method for introducing a benzyl group onto the pyrrole nitrogen. The pyrrole anion, generated by treating pyrrole with a suitable base, acts as a nucleophile and attacks an electrophilic benzyl source, such as a benzyl halide. cdnsciencepub.com
The choice of base and solvent can influence the ratio of N- to C-alkylation, as the pyrrolide anion is an ambident nucleophile. However, using bases like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) generally favors N-alkylation. Phase-transfer catalysis has also proven effective for the N-alkylation of pyrrole with primary alkyl halides. cdnsciencepub.com
| Pyrrole Substrate | Benzylating Agent | Base/Conditions | Product | Reference(s) |
| Pyrrole | Benzyl bromide | Sodium amide in liquid ammonia | 1-Benzylpyrrole | cdnsciencepub.com |
| Pyrrole | Benzyl chloride | Potassium hydroxide, Phase-transfer catalyst | 1-Benzylpyrrole | cdnsciencepub.com |
| Pyrrole | Benzyl halides | Ionic liquids | N-Benzylpyrrole | organic-chemistry.org |
While less common for simple N-benzylation compared to direct alkylation, transition-metal-catalyzed cross-coupling reactions represent a powerful, modern alternative. These methods, often variants of the Buchwald-Hartwig amination, can form the C-N bond between the pyrrole nitrogen and a benzyl group.
More recently, dual-catalysis systems involving nickel and photoredox catalysts have been developed for the cross-coupling of α-N-heterocyclic trifluoroborates with aryl halides, providing a pathway to N-benzylic heterocycles. nih.gov Palladium-catalyzed reactions have also been explored for the benzylation of phenylpyrroles, although in this case, the pyrrole acted as a directing group for C-H benzylation of the phenyl ring rather than N-benzylation. nih.govacs.org While powerful, these methods are typically employed for more complex substrates where direct alkylation might be problematic.
| Catalyst System | Coupling Partners | Reaction Type | Key Feature | Reference(s) |
| Ni/Photoredox | α-N-heterocyclic trifluoroborate + Aryl halide | Cross-coupling | Forms N-benzylic heterocycles | nih.gov |
| Rhodium(II) | N-Sulfonyl-1,2,3-triazole + Alkyne | Transannulation | Forms substituted pyrroles | beilstein-journals.org |
Final Synthetic Sequence
Combining these methodologies, a robust pathway to synthesize this compound is:
N-Benzylation : Direct alkylation of pyrrole with benzyl bromide and a base like NaH to form N-benzylpyrrole.
Formylation : Vilsmeier-Haack reaction on N-benzylpyrrole using a mixture of phosphorus oxychloride (POCl₃) and DMF to introduce an aldehyde at the C2 position, yielding N-benzyl-pyrrole-2-carboxaldehyde. chemistrysteps.comwikipedia.org
Condensation : Knoevenagel condensation of N-benzyl-pyrrole-2-carboxaldehyde with malonic acid in the presence of a base like pyridine (B92270) or piperidine (B6355638) to form the final product, this compound. wikipedia.org
Construction of the Acrylic Acid Moiety at the Pyrrole 2-Position
The introduction of the acrylic acid group onto the N-benzylpyrrole scaffold is a critical step in the synthesis of the title compound. The most common precursor for these transformations is 1-benzyl-1H-pyrrole-2-carbaldehyde, which can be readily prepared from pyrrole-2-carbaldehyde and benzyl bromide.
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful and widely used methods for the formation of alkenes from carbonyl compounds. youtube.com
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. For the synthesis of this compound, 1-benzyl-1H-pyrrole-2-carbaldehyde would be reacted with a phosphorus ylide bearing a protected carboxylate group, such as (carboxymethyl)triphenylphosphonium bromide. The ylide is typically generated in situ using a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. A subsequent hydrolysis step would be required to deprotect the carboxylic acid. A related patent for the synthesis of (S,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride utilizes a Wittig reaction with ethoxycarbonyl methylene triphenylphosphine, indicating the feasibility of this approach within the broader class of N-substituted pyrrole acrylic acids. google.com
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate (B84403) byproduct that is easily removed during workup. wikipedia.orgalfa-chemistry.com The HWE reaction typically shows high E-selectivity, leading to the formation of the trans-alkene, which is the desired isomer for (E)-3-[2-(N-Benzyl)pyrrolyl] acrylic acid. wikipedia.orgalfa-chemistry.com
In a typical HWE synthesis of the target molecule, 1-benzyl-1H-pyrrole-2-carbaldehyde would be treated with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride or sodium ethoxide. alfa-chemistry.comwikipedia.org This reaction would yield the corresponding ethyl ester of the target acrylic acid, which can then be hydrolyzed to the final carboxylic acid. The stereoselectivity of the HWE reaction is influenced by factors such as the steric bulk of the aldehyde and the reaction temperature. wikipedia.org
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for the Synthesis of this compound Precursors
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium (B103445) ylide (e.g., from (carboxymethyl)triphenylphosphonium bromide) | Phosphonate carbanion (e.g., from triethyl phosphonoacetate) |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Water-soluble phosphate ester (easily removed by extraction) |
| Stereoselectivity | Can be either E or Z selective depending on the ylide and reaction conditions | Generally high E-selectivity |
| Reactivity of Reagent | Less reactive with sterically hindered ketones | More reactive and can be used with a wider range of carbonyls |
Knoevenagel Condensation and its Variants
The Knoevenagel condensation is a classic method for forming carbon-carbon bonds, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. wikipedia.orgresearchgate.net
A particularly relevant variant is the Knoevenagel-Döbner condensation , which employs malonic acid as the active methylene compound and a mixture of pyridine and piperidine as the catalyst system. organic-chemistry.orgbu.edu This reaction typically proceeds with concomitant decarboxylation to directly yield the α,β-unsaturated carboxylic acid.
A study by Shcherbakova et al. demonstrated the successful one-pot synthesis of (E)-3-(N-vinylpyrrol-2-yl)acrylic acids via the Knoevenagel-Döbner condensation of N-vinylpyrrole-2-carbaldehydes with malonic acid. researchgate.net This procedure, which is highly analogous to the synthesis of the target compound, involves heating the reactants in pyridine with a catalytic amount of piperidine at 100–120°C for 2–5 hours, affording the desired acrylic acids in high yields (83–85%). researchgate.net This precedent strongly supports the viability of this method for the synthesis of this compound from 1-benzyl-1H-pyrrole-2-carbaldehyde.
Another example involves the Knoevenagel condensation of pyrrole-2-carbaldehyde with ethyl cyanoacetate (B8463686) in the presence of piperidine in ethanol (B145695) at room temperature, yielding (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. researchgate.net While this product is a nitrile rather than a carboxylic acid, it demonstrates the facile nature of this condensation on the pyrrole ring system.
Table 2: Knoevenagel-Döbner Condensation for the Synthesis of Pyrrole Acrylic Acids
| Aldehyde | Reagents and Conditions | Product | Yield | Reference |
| N-vinylpyrrole-2-carbaldehydes | Malonic acid, pyridine, piperidine, 100–120°C, 2–5 h | (E)-3-(N-vinylpyrrol-2-yl)acrylic acids | 83–85% | researchgate.net |
| 1-benzyl-1H-pyrrole-2-carbaldehyde | Malonic acid, pyridine, piperidine (proposed) | (E)-3-[2-(N-Benzyl)pyrrolyl] acrylic acid | High (expected) | N/A |
Heck and Related Cross-Coupling Methodologies
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. ugent.be For the synthesis of this compound, this would typically involve the coupling of a 2-halo-1-benzyl-1H-pyrrole (e.g., 2-bromo-1-benzyl-1H-pyrrole) with acrylic acid or one of its esters, such as ethyl acrylate (B77674). researchgate.net
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached from both convergent and divergent perspectives.
A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of final products. For instance, 1-benzyl-1H-pyrrole-2-carbaldehyde could serve as a key intermediate. From this aldehyde, not only could the target acrylic acid be synthesized (e.g., via Knoevenagel condensation), but also a range of other derivatives by reacting it with different nucleophiles or reagents. This approach is particularly useful for generating a library of related compounds for structure-activity relationship studies.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. Key areas of focus include the use of safer solvents, the development of catalyst-free reactions, and the use of milder reaction conditions.
Solvent-Free and Aqueous Reaction Conditions
A significant advancement in green chemistry is the move towards solvent-free or aqueous reaction conditions. The Knoevenagel condensation, in particular, has been the subject of numerous studies in this area.
Solvent-free Knoevenagel condensations have been developed for the synthesis of cinnamic acids from various benzaldehydes and malonic acid. tue.nlresearchgate.net These reactions are often carried out by heating a neat mixture of the reactants, sometimes with a benign catalyst such as ammonium (B1175870) bicarbonate. tue.nl This approach eliminates the need for hazardous organic solvents like pyridine, simplifies the work-up procedure, and can lead to high yields. tue.nlresearchgate.net
Aqueous Knoevenagel condensations have also been reported. researchgate.net Water is an environmentally benign solvent, and in some cases, can even accelerate reaction rates. For example, the Knoevenagel condensation of pyrrole-2-carboxyaldehyde with 3-cyanoacetylindole has been successfully carried out in water using L-proline as an ecofriendly catalyst. researchgate.net These green alternatives to the traditional Knoevenagel-Döbner condensation offer promising routes for a more sustainable synthesis of this compound.
Table 3: Green Chemistry Approaches to Knoevenagel Condensation
| Approach | Conditions | Advantages | Reference |
| Solvent-Free | Neat reaction, often with a benign catalyst (e.g., ammonium bicarbonate), heating | Eliminates hazardous solvents, simplified work-up, high yields | tue.nlresearchgate.net |
| Aqueous Medium | Reaction in water, often with a catalyst (e.g., L-proline) | Use of an environmentally benign solvent, potential for rate enhancement | researchgate.net |
Catalytic and Enzyme-Assisted Transformations
The synthesis of this compound can be approached through various catalytic routes that offer high efficiency and selectivity. One prominent method is the Knoevenagel-Döbner condensation. This reaction involves the condensation of N-benzylpyrrole-2-carbaldehyde with malonic acid, typically catalyzed by a base such as pyridine, often with a co-catalyst like piperidine. The reaction proceeds via a carbanion intermediate, followed by decarboxylation to yield the desired acrylic acid. This method is particularly noted for its tendency to produce the thermodynamically more stable E-isomer. researchgate.net
Another significant catalytic approach is the Heck reaction. This palladium-catalyzed cross-coupling reaction could theoretically be employed by reacting a halo-substituted N-benzylpyrrole with acrylic acid or its ester, although this route is often more complex for functionalized pyrroles. More commonly, a precursor ester, such as ethyl 3-[2-(N-Benzyl)pyrrolyl] acrylate, is synthesized first, for instance, via a Wittig or Horner-Wadsworth-Emmons reaction between N-benzylpyrrole-2-carbaldehyde and a suitable phosphonium ylide or phosphonate ester.
Enzyme-assisted transformations offer a green alternative, primarily for the hydrolysis of a precursor ester to the final acrylic acid. Lipases and esterases, such as porcine liver carboxylesterase, are known to catalyze the hydrolysis of acrylate esters under mild, aqueous conditions. nih.govgoogle.com This enzymatic step can be highly selective and avoids the use of harsh acidic or basic conditions that might degrade the pyrrole ring or cause unwanted side reactions. The use of immobilized enzymes can further simplify product purification and catalyst recycling. google.com For example, a precursor like methyl 3-[2-(N-Benzyl)pyrrolyl] acrylate could be incubated with a lipase (B570770) like Candida antarctica lipase B (CALB) to yield the target acid.
Table 1: Comparison of Synthetic Transformations
| Transformation Type | Typical Reagents | Key Advantages | Potential Challenges |
|---|---|---|---|
| Knoevenagel-Döbner Condensation | N-benzylpyrrole-2-carbaldehyde, malonic acid, pyridine/piperidine | Good yields, high stereoselectivity for E-isomer, direct formation of the acid. researchgate.net | Requires elevated temperatures, potential for side reactions. |
| Wittig/HWE followed by Hydrolysis | N-benzylpyrrole-2-carbaldehyde, phosphonium ylide/phosphonate ester, base (e.g., NaOH) | Versatile, allows for control over E/Z isomerism depending on ylide and conditions. | Multi-step process, generates stoichiometric phosphine (B1218219) oxide waste. rsc.org |
| Enzyme-Assisted Hydrolysis | Ester precursor (e.g., ethyl 3-[2-(N-benzyl)pyrrolyl] acrylate), Lipase/Esterase, buffer solution | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Slower reaction rates, potential for enzyme inhibition by substrates or products. |
Atom Economy and E-Factor Considerations
Green chemistry principles are crucial in evaluating the sustainability of synthetic routes. Atom economy and the Environmental Factor (E-Factor) are key metrics in this assessment. primescholars.com
Atom Economy (AE) calculates the efficiency of a reaction in converting reactant atoms to the desired product. The theoretical AE is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. researchgate.net
For the Knoevenagel-Döbner synthesis of this compound from N-benzylpyrrole-2-carbaldehyde and malonic acid, the reaction is: C₁₂H₁₁NO + C₃H₄O₄ → C₁₄H₁₃NO₂ + CO₂ + H₂O
The desired product is C₁₄H₁₃NO₂. The reactants are C₁₂H₁₁NO (N-benzylpyrrole-2-carbaldehyde) and C₃H₄O₄ (malonic acid).
MW of C₁₄H₁₃NO₂ = 227.26 g/mol
MW of C₁₂H₁₁NO = 185.23 g/mol
MW of C₃H₄O₄ = 104.06 g/mol
AE (%) = (227.26 / (185.23 + 104.06)) x 100 = 78.5%
This demonstrates a relatively good atom economy, as the only by-products are carbon dioxide and water. In contrast, a Wittig reaction has a notoriously poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. rsc.org
E-Factor provides a more holistic view by considering all waste generated, including solvent losses and purification waste. It is defined as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg). walisongo.ac.id
A lower E-Factor signifies a greener process. While the Knoevenagel condensation has a good theoretical atom economy, its E-Factor can be high due to the use of solvents like pyridine (which may also act as the catalyst), and aqueous workup steps that generate significant waste streams. researchgate.net An enzyme-catalyzed hydrolysis, while potentially having a lower atom economy if viewed as a two-step process (ester formation then hydrolysis), could have a much better E-Factor if performed in water with a recyclable, immobilized enzyme, thus minimizing solvent and catalyst waste. acs.orgnih.gov
Table 2: Green Metrics for a Hypothetical Synthesis Route
| Metric | Knoevenagel-Döbner Route | Wittig Route with Hydrolysis |
|---|---|---|
| Atom Economy (AE) | ~78.5% | < 50% (due to phosphine oxide waste) primescholars.com |
| Theoretical E-Factor | Moderate to High | Very High |
| Key Waste Sources | Solvent (e.g., pyridine), CO₂, H₂O, workup waste. | Triphenylphosphine oxide, solvent, workup waste from two steps. |
Stereochemical Control in the Formation of the Acrylic Acid Double Bond (E/Z Isomerism)
The geometry of the acrylic acid double bond is a critical aspect of the molecular structure. The formation of either the E (trans) or Z (cis) isomer is highly dependent on the synthetic methodology employed.
In the Knoevenagel-Döbner condensation , the reaction conditions strongly favor the formation of the thermodynamically more stable E-isomer . The use of pyridine as a base and catalyst, often with a small amount of piperidine, facilitates the elimination of water and subsequent decarboxylation in a manner that leads preferentially to the trans-configuration of the double bond. researchgate.net Studies on similar systems, such as the synthesis of (E)-3-(N-vinylpyrrol-2-yl)acrylic acids, have shown that this method exclusively yields the E-isomer. researchgate.net
The Wittig reaction offers more flexibility in controlling E/Z stereochemistry. The outcome is influenced by the nature of the phosphonium ylide used:
Stabilized Ylides : Ylides stabilized by an adjacent electron-withdrawing group (like an ester) typically yield the E-isomer as the major product, especially under thermodynamic control (e.g., higher temperatures, polar protic solvents).
Non-stabilized (Reactive) Ylides : These ylides generally favor the Z-isomer , particularly under kinetic control in salt-free, aprotic solvents.
For synthesizing this compound, a stabilized ylide like (carbethoxymethylene)triphenylphosphorane (B24862) would be used to form the ethyl ester precursor, leading predominantly to the E-isomer, which upon hydrolysis would give the (E)-acrylic acid.
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate carbanions, almost exclusively produces the E-isomer , especially when the phosphonate reagent is substituted with electron-withdrawing groups. This high stereoselectivity is a significant advantage of the HWE reaction. nih.gov
Table 3: Influence of Reaction Type on E/Z Isomerism
| Reaction Method | Typical Stereochemical Outcome | Controlling Factors |
|---|---|---|
| Knoevenagel-Döbner | Predominantly E-isomer researchgate.net | Thermodynamic control inherent to the mechanism. |
| Wittig Reaction | E or Z isomer | Stability of the ylide; reaction conditions (solvent, temperature, presence of salts). |
| Horner-Wadsworth-Emmons | Predominantly E-isomer | Structure of the phosphonate reagent; ease of byproduct removal. |
Continuous Flow Chemistry Applications in the Synthesis of this compound
Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. springerprofessional.dedurham.ac.ukmdpi.com The synthesis of heterocyclic compounds like pyrrole derivatives is well-suited for flow applications. springerprofessional.demdpi.com
A potential continuous flow process for this compound could involve a multi-step sequence within a single, uninterrupted system. For instance, a flow reactor could be designed to first synthesize the N-benzylpyrrole-2-carbaldehyde intermediate. This could be achieved via a Paal-Knorr synthesis from 2,5-dimethoxytetrahydrofuran and benzylamine, followed by an in-line Vilsmeier-Haack formylation.
The effluent containing the aldehyde could then be directly mixed with a stream of malonic acid dissolved in a suitable solvent with a base catalyst (e.g., pyridine). This mixture would then pass through a heated coil reactor to promote the Knoevenagel condensation and decarboxylation. The precise control over temperature and residence time in the flow reactor allows for optimization of the reaction to maximize yield and minimize byproduct formation. syrris.comuc.pt
Key advantages of a flow approach include :
Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors ensures efficient thermal management, which is critical for exothermic or temperature-sensitive reactions.
Improved Safety : Hazardous or unstable intermediates are generated and consumed in situ in small volumes, minimizing risk. springerprofessional.de
Automation and Scalability : Flow systems can be readily automated for library synthesis or scaled up for production by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). syrris.com
Integrated Workup : In-line purification techniques, such as liquid-liquid extraction or passing the stream through scavenger resin cartridges, can be incorporated to yield a pure product directly from the reactor.
One reported continuous flow synthesis of pyrrole-3-carboxylic acids utilized the HBr generated as a byproduct in a Hantzsch pyrrole synthesis to hydrolyze a t-butyl ester in situ, demonstrating the clever integration of reaction steps possible in a flow setup. syrris.com A similar strategy could be envisioned for the target molecule, streamlining the synthesis into a highly efficient process.
Advanced Structural and Spectroscopic Characterization Techniques for 3 2 N Benzyl Pyrrolyl Acrylic Acid
Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Connectivity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, their proximity, and through-bond and through-space correlations.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the benzyl (B1604629) group, the pyrrole (B145914) ring, the acrylic acid moiety, and the carboxylic acid proton. The coupling constants between adjacent protons provide information about the dihedral angles and, consequently, the conformation of the molecule.
¹³C NMR: The carbon-13 NMR spectrum displays the signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the pyrrole nitrogen atom. The chemical shift of the nitrogen would confirm its involvement in the pyrrole ring system and its substitution with the benzyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data is predicted based on known values for structurally similar compounds and general NMR principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole H-3 | 6.8 - 7.0 | 110 - 115 |
| Pyrrole H-4 | 6.2 - 6.4 | 108 - 112 |
| Pyrrole H-5 | 6.9 - 7.1 | 125 - 130 |
| Acrylic α-H | 6.0 - 6.3 | 115 - 120 |
| Acrylic β-H | 7.5 - 7.8 | 135 - 140 |
| Carboxylic Acid OH | 11.0 - 13.0 | 168 - 172 |
| Benzyl CH₂ | 5.3 - 5.5 | 50 - 55 |
| Benzyl Phenyl H (ortho) | 7.2 - 7.4 | 127 - 129 |
| Benzyl Phenyl H (meta) | 7.3 - 7.5 | 128 - 130 |
| Benzyl Phenyl H (para) | 7.2 - 7.4 | 126 - 128 |
| Benzyl Phenyl C (ipso) | 137 - 140 | Not Applicable |
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of proton networks within the benzyl, pyrrole, and acrylic acid fragments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for connecting the different structural fragments, such as linking the benzyl CH₂ protons to the pyrrole nitrogen and the acrylic acid protons to the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. For example, it can reveal the spatial relationship between the benzyl group and the pyrrole ring.
Vibrational Spectroscopy Studies for Functional Group Identification (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. researchgate.netbldpharm.com
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C stretching vibrations of the pyrrole and benzene (B151609) rings and the acrylic double bond (in the 1600-1450 cm⁻¹ region), and C-H stretching and bending vibrations. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C bonds of the aromatic and acrylic systems are expected to give strong Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H Stretch | 2800-3300 (broad) | Weak |
| Aromatic/Olefinic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch (Benzyl CH₂) | 2850-2960 | 2850-2960 |
| Carboxylic Acid C=O Stretch | 1680-1720 | 1680-1720 |
| C=C Stretch (Aromatic/Olefinic) | 1450-1650 | 1450-1650 |
| C-N Stretch | 1300-1360 | 1300-1360 |
| C-O Stretch | 1210-1320 | Weak |
| O-H Bend | 1395-1440 | Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides a very precise measurement of the molecular weight of the parent ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org
Tandem Mass Spectrometry (MS/MS) involves the isolation of the parent ion, its fragmentation, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different structural units. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the benzyl group, and fragmentation of the pyrrole ring. rsc.org Studies on related 2-substituted pyrrole derivatives have shown that the fragmentation pathways are significantly influenced by the nature of the substituent at the 2-position. rsc.org
X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies
X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as insights into intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically deconvoluted to generate a detailed three-dimensional model of the electron density of the molecule.
For this compound, SC-XRD analysis would provide precise measurements of the bond lengths and angles within the pyrrole ring, the acrylic acid moiety, and the N-benzyl group. Key structural questions that SC-XRD could answer include:
Planarity of the Conjugated System: The degree of planarity between the pyrrole ring and the acrylic acid group is critical for understanding the electronic conjugation. The dihedral angle between these two groups would be precisely determined.
Conformation of the Benzyl Group: The orientation of the benzyl group relative to the pyrrole ring (defined by the N-pyrrole–CH₂–C-phenyl torsion angle) influences crystal packing and can have subtle electronic effects.
Intermolecular Interactions: Crucially, this analysis would reveal the hydrogen bonding network. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form dimers with neighboring molecules, where two carboxylic acid groups are linked by a pair of O-H···O hydrogen bonds. Other weaker interactions, such as C-H···π interactions involving the phenyl and pyrrole rings, would also be identified, providing a complete picture of the supramolecular assembly.
While specific crystallographic data for the title compound is not publicly available, Table 1 presents illustrative data for a related heterocyclic compound, demonstrating the type of information obtained from a single crystal XRD experiment. nih.gov
Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Related Heterocyclic Compound (Note: Data is for 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene and is for illustrative purposes only) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.2311 (19) |
| b (Å) | 5.8654 (6) |
| c (Å) | 16.2979 (17) |
| β (°) | 113.678 (4) |
| Volume (ų) | 1596.3 (3) |
| Z (Molecules per unit cell) | 4 |
| Key Dihedral Angle (°) | Thiophene/Pyrrole 1: 89.96 (12) |
| Key Dihedral Angle (°) | Thiophene/Phenyl: 85.98 (11) |
Powder X-ray Diffraction for Polymorphism and Crystal Structure
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase.
For this compound, PXRD is primarily used for:
Phase Identification: To confirm the identity of a synthesized batch by comparing its PXRD pattern to a known standard or a pattern calculated from single-crystal data.
Purity Analysis: To detect the presence of crystalline impurities or different crystalline forms.
Polymorphism Studies: Polymorphs are different crystalline forms of the same compound, which can have different physical properties (e.g., solubility, stability). PXRD is the primary tool for identifying and distinguishing between different polymorphs. Each polymorph will give a unique diffraction pattern.
A typical PXRD analysis would involve scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. The resulting diffractogram, a plot of intensity vs. 2θ, would show a series of peaks characteristic of the compound's crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground) states to higher energy (excited) states. It is a powerful tool for probing the electronic structure of conjugated systems.
The structure of this compound contains a π-conjugated system extending from the pyrrole ring through the acrylic acid double bond and carbonyl group. The UV-Vis spectrum is expected to be dominated by high-intensity π → π* transitions.
Expected Absorption Bands: Based on similar structures, one would anticipate strong absorption bands in the UV region. Pyrrole itself has a strong absorption around 210 nm, with weaker bands at longer wavelengths. researchgate.net The conjugation with the acrylic acid moiety is expected to cause a significant bathochromic (red) shift of the main absorption band to a longer wavelength, likely in the 250-350 nm range. The benzyl group is not in direct conjugation with the pyrrole-acrylic acid system, so its contribution would be similar to that of an isolated benzene ring (λ_max ~255 nm), likely appearing as a shoulder or being masked by the more intense transitions of the main chromophore.
Solvatochromism: By recording spectra in solvents of varying polarity, one can observe solvatochromic shifts (shifts in λ_max). A shift to longer wavelengths (positive solvatochromism) with increasing solvent polarity can indicate that the excited state is more polar than the ground state, which is common for π → π* transitions in conjugated systems with charge-transfer character.
Table 2 presents typical UV-Vis absorption data for related pyrrole and acrylic acid derivatives, illustrating the expected spectral regions for the electronic transitions. core.ac.ukmdpi.com
Table 2: Illustrative UV-Vis Absorption Data for Related Chromophores
| Compound/Chromophore | Solvent | λ_max (nm) | Type of Transition |
| Pyrrole | Varies | ~210 | π → π |
| 2-Acetylpyrrole Polymer | Varies | ~260-450 | π → π |
| Substituted Thienyl-Pyrrole | Dioxane | ~330-360 | π → π* (CT) |
| 2-(Benzothiazolylthio)ethyl Acrylate (B77674) | Varies | ~310-330 | π → π* |
Reactivity and Derivatization Chemistry of 3 2 N Benzyl Pyrrolyl Acrylic Acid
Reactions at the Acrylic Acid Moiety
The acrylic acid functional group in 3-[2-(N-Benzyl)pyrrolyl] acrylic acid is a versatile site for chemical modification. The presence of the carboxylic acid and the conjugated alkene allows for a variety of transformations, including reactions at the carboxyl group and additions to the carbon-carbon double bond.
The carboxylic acid group can be readily converted into a range of derivatives such as esters and amides. These transformations are fundamental in modifying the compound's solubility, and potential for further reactions.
Esterification: The esterification of acrylic acid and its derivatives is a well-established process. For instance, 3-(pyrrol-2-yl)acrylic acid can be esterified with ethanol (B145695) to form ethyl 3-(pyrrol-2-yl)acrylate. lookchem.com It is expected that this compound would undergo similar acid-catalyzed esterification reactions with various alcohols to yield the corresponding esters.
Amidation: The formation of amides from this compound can be achieved through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. While direct amidation is possible, it often requires high temperatures. More efficient methods involve the use of coupling reagents. For example, the attempted amide coupling of (E)- or (Z)-3-(3,5-dimethyl-1H-pyrrol-2-yl)-2-(2-nitrophenyl)acrylic acids with p-phenylenediamines in the presence of uronium-based coupling reagents has been reported to lead to unexpected cyclization products, highlighting the reactivity of similar systems. uow.edu.auresearchgate.netcolab.ws
Carboxylic Acid Activation: To facilitate both esterification and amidation, the carboxylic acid can be activated by converting it into a more reactive species, such as an acid chloride or an active ester. This approach enhances the electrophilicity of the carbonyl carbon, allowing for milder reaction conditions and broader substrate scope.
| Reaction | Reagents and Conditions (Analogous Systems) | Expected Product |
| Esterification | Ethanol, Acid Catalyst, Reflux | Ethyl 3-[2-(N-benzyl)pyrrolyl]acrylate |
| Amidation | Amine, Coupling Agent (e.g., HATU, HBTU) | N-Substituted 3-[2-(N-benzyl)pyrrolyl]acrylamide |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 3-[2-(N-Benzyl)pyrrolyl]acryloyl chloride |
The reduction of this compound can selectively target either the carboxylic acid group or the conjugated alkene, or both, depending on the reducing agent and reaction conditions.
Reduction of the Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to a primary alcohol, yielding 3-[2-(N-Benzyl)pyrrolyl]prop-2-en-1-ol. This transformation would likely also reduce the conjugated double bond.
Selective Reduction of the Alkene: Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) would be expected to reduce the carbon-carbon double bond, affording 3-[2-(N-Benzyl)pyrrolyl]propanoic acid.
Chemoselective Reduction: Achieving selective reduction of just the carboxylic acid while preserving the alkene, or vice versa, requires careful selection of reagents. For instance, the reduction of 2-acyl-N-sulfonylpyrroles has been shown to be chemoselective, leading to either 3-pyrrolines or 2-alkylpyrroles depending on the hydride source and solvent. researchgate.net
| Functional Group | Reagents and Conditions (General) | Expected Product |
| Carboxylic Acid & Alkene | LiAlH₄ followed by H₂O workup | 3-[2-(N-Benzyl)pyrrolyl]propan-1-ol |
| Alkene | H₂, Pd/C | 3-[2-(N-Benzyl)pyrrolyl]propanoic acid |
The decarboxylation of α,β-unsaturated carboxylic acids can be challenging and often requires specific conditions. The stability of the resulting carbanion or the reaction mechanism plays a crucial role. For this compound, decarboxylation would lead to the formation of 1-benzyl-2-vinylpyrrole. This reaction might be facilitated under thermal or catalytic conditions, potentially involving metal catalysts.
The electron-withdrawing nature of the carboxylic acid group activates the conjugated double bond for nucleophilic attack in a Michael addition reaction. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation at the β-position of the acrylic acid moiety.
Aza-Michael Addition: Amines can act as nucleophiles in an aza-Michael addition. This reaction is well-documented for various acrylic acid derivatives and is a key step in the synthesis of β-amino acids and their derivatives. frontiersin.org
Thia-Michael Addition: Thiols are also excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds.
The general reactivity of acrylic acid derivatives in Michael additions makes it highly probable that this compound would react with a variety of nucleophiles under appropriate catalytic conditions.
| Nucleophile | Catalyst/Conditions (General) | Expected Product |
| Amine (R₂NH) | Base or Lewis Acid Catalyst | 3-(Dialkylamino)-3-[2-(N-benzyl)pyrrolyl]propanoic acid |
| Thiol (RSH) | Base Catalyst | 3-(Alkylthio)-3-[2-(N-benzyl)pyrrolyl]propanoic acid |
| Imidazole | Alkaline Protease | 3-(Imidazol-1-yl)-3-[2-(N-benzyl)pyrrolyl]propanoic acid nih.gov |
The carbon-carbon double bond in the acrylic acid moiety can act as a dienophile in Diels-Alder reactions. The reactivity of the dienophile is enhanced by the electron-withdrawing carboxylic acid group.
With Electron-Rich Dienes: this compound is expected to react with electron-rich dienes to form cyclohexene derivatives. The use of Lewis acids can catalyze these reactions, increasing their rate and selectivity. mdpi.com
It is important to note that the pyrrole (B145914) ring itself can act as a diene in Diels-Alder reactions, which could lead to competing reaction pathways depending on the specific reactants and conditions.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring
The N-benzylpyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution. The position of substitution is influenced by both the inherent reactivity of the pyrrole ring and the directing effects of the N-benzyl and the 3-acrylic acid substituents.
Electrophilic Substitution: Pyrrole itself undergoes electrophilic substitution preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate. pearson.comquora.com In 1-benzylpyrrole, a significant amount of substitution is also observed at the C3 (β) position. cdnsciencepub.com For this compound, the C5 position is the most likely site for electrophilic attack, as the C2 position is already substituted and the acrylic acid group at C3 may have a deactivating effect on the C4 position.
Nitration: Nitration of 1-benzylpyrrole with nitric acid in acetic anhydride (B1165640) yields a mixture of 2-nitro and 3-nitro derivatives, with the latter being the major product in some cases. cdnsciencepub.com Further nitration can lead to dinitro products. sci-hub.ru
Halogenation: Bromination of 1-benzylpyrrole can also lead to substitution at the 3-position. cdnsciencepub.com
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings. The Vilsmeier-Haack reaction on 1-benzylpyrrole gives a mixture of 2- and 3-formyl derivatives. cdnsciencepub.comorganic-chemistry.orgwikipedia.orgchemistrysteps.comyoutube.com For the title compound, formylation would be expected at the C5 position.
Acylation: Friedel-Crafts acylation of pyrroles typically occurs at the C2 position. In the case of N-substituted pyrroles, the regioselectivity can be influenced by the N-substituent and the reaction conditions. nih.govresearchgate.net
| Reaction | Reagents and Conditions (Analogous Systems) | Expected Major Product |
| Nitration | HNO₃, Ac₂O | 3-[2-(N-Benzyl)-5-nitropyrrolyl] acrylic acid |
| Bromination | Br₂, CCl₄ | 3-[2-(N-Benzyl)-5-bromopyrrolyl] acrylic acid |
| Vilsmeier-Haack | POCl₃, DMF | 3-[2-(N-Benzyl)-5-formylpyrrolyl] acrylic acid |
| Acylation | RCOCl, Lewis Acid | 3-[2-(N-Benzyl)-5-acylpyrrolyl] acrylic acid |
Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted pyrrole ring is generally difficult due to the electron-rich nature of the ring. However, the presence of strong electron-withdrawing groups can facilitate such reactions. Given that the acrylic acid group is electron-withdrawing, it might slightly activate the ring towards nucleophilic attack, although this is likely to be a less favorable reaction pathway compared to electrophilic substitution.
Directed Functionalization at Pyrrole Positions (e.g., halogenation, nitration, acylation)
Electrophilic aromatic substitution is a cornerstone of pyrrole chemistry. In the case of this compound, the electron-withdrawing nature of the acrylic acid substituent at the C2 position deactivates the ring, particularly at the adjacent C3 and the distant C5 positions. Standard electrophilic substitution on N-substituted pyrroles typically occurs at the C2 and C5 positions. With the C2 position occupied, substitution is directed primarily to the C4 and C5 positions.
Acylation: Friedel-Crafts acylation of N-protected pyrroles is a common method for introducing ketone functionalities. For instance, N-alkoxycarbonyl pyrroles undergo acylation to yield 2-acetyl derivatives. nih.gov By analogy, acylation of this compound under Friedel-Crafts conditions (e.g., using an acid anhydride like acetic anhydride with a Lewis acid or a strong protic acid catalyst) would be expected to yield the 4-acyl or 5-acyl derivatives. The precise regioselectivity would depend on the specific reaction conditions and the steric bulk of the acylating agent.
Nitration: The nitration of N-benzylpyrrole typically yields a mixture of 2-nitro and 3-nitro isomers, with further nitration leading to dinitro products. The presence of the deactivating acrylic acid group at C2 would likely direct nitration to the C4 and C5 positions. Reaction conditions would need to be carefully controlled to prevent polymerization of the acrylic acid moiety or reactions involving the benzyl (B1604629) group.
Lithiation and Transmetalation Strategies for Further Derivatization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. For pyrroles, lithiation typically occurs at the C2 position, or at the C5 position if C2 is blocked. In this compound, the C2 position is substituted. Therefore, lithiation with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is expected to occur regioselectively at the C5 position.
The resulting 5-lithiated species is a versatile nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents. This strategy provides a pathway to derivatives that are not accessible through direct electrophilic substitution.
Furthermore, the lithiated intermediate can undergo transmetalation with other metal salts (e.g., ZnCl₂, MgBr₂, CuCN) to generate different organometallic reagents with altered reactivity and selectivity. For example, benzylic zinc reagents can be prepared and used in nickel-catalyzed cross-coupling reactions. beilstein-journals.org This opens up possibilities for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form new carbon-carbon bonds at the C5 position.
Reactivity and Transformation of the N-Benzyl Group
The N-benzyl group is a common protecting group for nitrogen-containing heterocycles like pyrrole. researchgate.netresearchgate.net Its stability under various conditions and its susceptibility to specific cleavage methods make it highly useful in multi-step syntheses.
Cleavage and Deprotection Strategies
Removal of the N-benzyl group to yield the free N-H pyrrole is a crucial step in many synthetic routes. Several methods are available for this transformation, with the choice depending on the other functional groups present in the molecule.
Hydrogenolysis: The most common method for N-benzyl deprotection is catalytic hydrogenolysis. commonorganicchemistry.com This involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is generally clean and high-yielding. However, its use is precluded if the molecule contains other functional groups that are sensitive to reduction, such as the double bond in the acrylic acid moiety of the target molecule.
Oxidative Cleavage: An alternative, non-reductive method involves oxidation. For instance, treatment of N-benzylated heterocycles with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) in the presence of oxygen can cleanly afford the deprotected N-H product in high yields. researchgate.netresearchgate.netcolab.wsscribd.com This base-promoted process is tolerant of a variety of functional groups, including halogens and nitriles, and would likely be compatible with the acrylic acid group. researchgate.netscribd.com
Dissolving Metal Reduction: Another reductive method that can be employed is the use of sodium in liquid ammonia. This has been shown to be effective for the N-debenzylation of substituted pyrroles and indoles. colab.ws
The table below summarizes common conditions for N-benzyl deprotection on heterocyclic compounds.
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C, in solvents like MeOH, EtOH, or EtOAc commonorganicchemistry.com | Clean, high-yielding, common. | Not compatible with reducible functional groups (e.g., alkenes, alkynes). |
| Oxidative Cleavage | KOtBu, O₂, DMSO, at room temperature researchgate.netresearchgate.netscribd.com | Tolerates many functional groups, non-reductive. | Requires basic conditions. |
| Dissolving Metal Reduction | Na, liquid NH₃, t-BuOH, at -78°C colab.ws | Powerful reduction method. | Harsh conditions, may affect other functional groups. |
| Acid-Facilitated Hydrogenolysis | H₂, Pd(OH)₂/C, in acidic medium (e.g., with acetic acid) nih.gov | Can be effective when other methods fail. | Requires acidic conditions. |
Aromatic Functionalization of the Benzyl Ring
The benzyl group itself is an aromatic ring and can undergo functionalization.
Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can be subjected to standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. These reactions typically yield a mixture of ortho and para substituted products, with the para product often predominating due to reduced steric hindrance. The reaction conditions must be chosen carefully to avoid side reactions with the pyrrole ring or the acrylic acid moiety.
Benzylic Functionalization: The methylene (B1212753) (-CH₂-) bridge of the benzyl group is known as the benzylic position. This position is activated for radical reactions due to the resonance stabilization of the resulting benzylic radical. Therefore, reactions such as radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at this position. The resulting benzylic bromide is a valuable intermediate for further nucleophilic substitution reactions.
Polymerization Studies Involving the Acrylic Acid Moiety
The acrylic acid portion of this compound is a vinyl monomer and is capable of undergoing polymerization. Acrylic acid and its derivatives are widely used in the production of a vast range of polymers and materials. mdpi.comnih.gov
Radical Polymerization Mechanisms
The most common method for polymerizing acrylic acid and its derivatives is free-radical polymerization. pitt.edu This process occurs in three main stages: initiation, propagation, and termination.
Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include peroxides (e.g., benzoyl peroxide) or azo compounds (e.g., azobisisobutyronitrile, AIBN), which decompose upon heating or UV irradiation to form initial radicals. These radicals then add to the double bond of the acrylic acid monomer, creating a new radical species.
Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule. This process repeats, rapidly adding monomer units to the growing polymer chain and regenerating the radical at the chain end.
Termination: The polymerization process is terminated when the growing radical chains are deactivated. This can occur through several mechanisms, most commonly by combination (two growing chains coupling together) or disproportionation (a hydrogen atom is transferred from one chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end).
In the context of this compound, the bulky 2-(N-benzyl)pyrrolyl substituent would be expected to have a significant steric influence on the polymerization process. This steric hindrance could potentially lower the rate of propagation and affect the tacticity (stereochemistry) of the resulting polymer chain. Furthermore, the properties of the final polymer, such as its solubility, thermal stability, and mechanical strength, would be heavily influenced by the presence of these large, rigid, and aromatic side groups. Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), could potentially be employed to better control the molecular weight and architecture of the resulting polymer. dntb.gov.ua
Controlled Radical Polymerization Techniques (ATRP, RAFT, NMP)
The polymerization of acrylic acid and its derivatives is a well-established field, and the application of controlled radical polymerization (CRP) techniques offers precise control over the molecular weight, architecture, and dispersity of the resulting polymers. While direct experimental data on the controlled polymerization of this compound is not extensively documented in publicly available literature, the reactivity of this monomer can be inferred from the behavior of structurally similar acrylic and pyrrole-containing monomers. The presence of the acrylic acid moiety allows for its participation in various CRP methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).
Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of a wide range of monomers, including acrylates and methacrylates. The polymerization of pyrrole-bearing methacrylates has been successfully demonstrated, suggesting that this compound could also be a suitable monomer for ATRP. mdpi.com The general mechanism of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex.
For the ATRP of this compound, a typical setup would involve the monomer, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), and a copper(I) halide catalyst (e.g., CuBr) complexed with a suitable ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The polymerization would proceed via the reversible transfer of a halogen atom between the growing polymer chain and the copper catalyst.
A potential challenge in the ATRP of this monomer could be the coordination of the pyrrole nitrogen or the carboxylate group to the copper catalyst, which might affect the catalyst's activity. Careful selection of the ligand and reaction conditions would be crucial to mitigate these effects and achieve a well-controlled polymerization.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful CRP technique known for its versatility and tolerance to a wide range of functional groups. RAFT polymerization has been successfully applied to acrylic monomers, making it a promising method for this compound. acs.org The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.
The polymerization would be initiated by a conventional radical initiator (e.g., AIBN), and the growing polymer chains would reversibly react with the CTA. This process allows for the chains to grow at a similar rate, resulting in a polymer with a narrow molecular weight distribution. The choice of CTA is critical and depends on the reactivity of the monomer. For an acrylic monomer like this compound, dithiobenzoates or trithiocarbonates could be effective CTAs.
Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to control the polymerization. While generally more suited for styrenic monomers, NMP has been adapted for the polymerization of acrylates. The process involves the reversible trapping of the growing polymer radical by a nitroxide, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
The successful NMP of this compound would likely require the use of a second-generation nitroxide and carefully controlled reaction conditions to achieve good control over the polymerization.
The polymers obtained from these CRP techniques would possess well-defined architectures, such as block copolymers, which can be synthesized by the sequential addition of different monomers. harth-research-group.org This opens up possibilities for creating novel materials with tailored properties.
Table 1: Overview of Controlled Radical Polymerization Techniques for this compound
| Technique | Key Components | Potential Advantages | Potential Challenges |
| ATRP | Monomer, Alkyl Halide Initiator, Copper Catalyst, Ligand | Well-established, good control over molecular weight and dispersity. | Potential for catalyst coordination with pyrrole or carboxylate groups. |
| RAFT | Monomer, Radical Initiator, Chain Transfer Agent (CTA) | High tolerance to functional groups, versatile for various monomers. | Requires careful selection of the CTA for optimal control. |
| NMP | Monomer, Initiator, Nitroxide | Metal-free system. | Can be less efficient for acrylic monomers compared to styrenics. |
Supramolecular Interactions and Self-Assembly of this compound Derivatives
The unique molecular structure of this compound, featuring a pyrrole ring, a benzyl group, and a carboxylic acid, provides multiple avenues for non-covalent interactions, making its derivatives prime candidates for supramolecular chemistry and self-assembly. These interactions can lead to the formation of well-ordered, higher-level structures with emergent properties.
The key intermolecular forces that can drive the self-assembly of derivatives of this compound include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. This can lead to the formation of dimers or extended hydrogen-bonded chains, which are common motifs in the solid-state structures of carboxylic acids.
π-π Stacking: Both the pyrrole ring and the benzyl group are aromatic and can participate in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of self-assembled structures.
Hydrophobic Interactions: The benzyl group imparts a hydrophobic character to the molecule. In aqueous environments, this can drive the aggregation of molecules to minimize the contact between the hydrophobic benzyl groups and water, leading to the formation of micelles or other aggregates.
By chemically modifying the this compound monomer and polymerizing it, a variety of amphiphilic block copolymers can be synthesized. mdpi.com These copolymers, containing both hydrophobic and hydrophilic segments, can self-assemble in selective solvents to form a range of nanostructures, such as micelles, vesicles, and hydrogels. rsc.org
For example, a block copolymer of poly(this compound) and a hydrophilic polymer like poly(ethylene glycol) would be amphiphilic. In water, these copolymers would be expected to self-assemble into micelles with a hydrophobic core composed of the poly(this compound) blocks and a hydrophilic corona of poly(ethylene glycol) chains. The pyrrole and benzyl groups would likely be oriented towards the core, stabilized by π-π stacking and hydrophobic interactions, while the carboxylic acid groups could be at the core-corona interface or extend into the corona depending on the pH.
The self-assembly behavior of these derivatives can be highly responsive to external stimuli such as pH, temperature, and solvent polarity. researchgate.net For instance, changing the pH of the solution would alter the ionization state of the carboxylic acid groups. At low pH, the carboxylic acid groups would be protonated and neutral, promoting hydrogen bonding. At high pH, the carboxylate anions would be formed, leading to electrostatic repulsion that could disrupt or alter the self-assembled structures. This pH-responsiveness makes these materials interesting for applications in drug delivery and sensor technology.
Table 2: Potential Supramolecular Interactions and Resulting Assemblies for Derivatives of this compound
| Interaction Type | Participating Groups | Potential Self-Assembled Structures | Controlling Factors |
| Hydrogen Bonding | Carboxylic Acid | Dimers, chains, sheets, networks | pH, solvent, temperature |
| π-π Stacking | Pyrrole ring, Benzyl group | Lamellar structures, columnar stacks | Solvent, temperature, steric hindrance |
| Hydrophobic Interactions | Benzyl group | Micelles, vesicles, aggregates in aqueous media | Solvent polarity, concentration, temperature |
Computational and Theoretical Studies on 3 2 N Benzyl Pyrrolyl Acrylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can provide a wealth of information about the electronic structure and reactivity of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them strong candidates for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature.
Global and Local Reactivity Descriptors (e.g., Fukui functions)
Local reactivity is often analyzed using Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. nih.gov There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (addition of an electron)
f-(r) : for electrophilic attack (removal of an electron)
f0(r) : for radical attack
For this compound, the Fukui functions would pinpoint the specific atoms most likely to participate in different types of reactions. For instance, the carbon atoms of the acrylic double bond and specific positions on the pyrrole (B145914) ring would be highlighted as key reactive centers.
Table 2: Illustrative Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.25 |
| Hardness (η) | 1.95 |
| Electrophilicity (ω) | 4.64 |
Note: These values are for illustrative purposes and are derived from the hypothetical HOMO and LUMO energies in Table 1.
Ab Initio Methods for Accurate Energy and Geometry Optimizations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular geometries and energies.
For this compound, ab initio calculations would be instrumental in obtaining a precise three-dimensional structure. This includes the optimization of bond lengths, bond angles, and dihedral angles. Accurate energy calculations are also crucial for determining the relative stabilities of different conformers and for calculating reaction barriers and transition states with high confidence.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, molecular flexibility, and the influence of the surrounding environment, such as a solvent.
An MD simulation of this compound, for example in an aqueous solution, would reveal how the molecule behaves over time. It would show the rotational freedom around the single bonds, particularly the bond connecting the pyrrole ring to the acrylic acid moiety and the N-benzyl group. This is crucial for understanding how the molecule might interact with a biological receptor or a catalyst. Furthermore, MD simulations can elucidate the role of solvent molecules in stabilizing different conformations through hydrogen bonding and other intermolecular interactions. Studies on similar molecules like poly(acrylic acid) have demonstrated the utility of MD in understanding polymer chain conformations and interactions with their environment. acs.orgrsc.org
Quantum Chemical Topology (QCT) and Atoms in Molecules (AIM) Analysis for Bonding Characteristics
The theory of Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the electron density to partition a molecule into atomic basins, a concept central to the Atoms in Molecules (AIM) theory developed by Richard Bader. This approach allows for a detailed characterization of the chemical bonds within a molecule.
For this compound, an AIM analysis would be used to:
Locate bond critical points (BCPs) between atoms, which are indicative of a chemical bond.
Analyze the properties of the electron density at these BCPs , such as its magnitude (ρ) and its Laplacian (∇²ρ). These properties can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.
Characterize the nature of the bonds within the pyrrole ring, the acrylic acid chain, and the benzyl (B1604629) group, providing a quantitative measure of their covalent and ionic character.
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry offers powerful tools to investigate the reactivity and reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) is a common method employed for such studies, providing insights into the electronic structure and energetics of reactants, transition states, and products.
The elucidation of reaction pathways for this compound would likely involve locating and characterizing the transition state (TS) structures for various potential reactions. For instance, in an electrophilic addition to the acrylic acid moiety, computational models can map out the potential energy surface as the electrophile approaches. The TS is a first-order saddle point on this surface, and its geometry provides crucial information about the bond-forming and bond-breaking processes.
For reactions involving the pyrrole ring, such as electrophilic substitution, computational studies on similar pyrrole derivatives can be informative. The mechanism of pyrrole polymerization, for example, has been studied using computational methods, suggesting a process that involves radical cations. researchgate.net While not a direct polymerization of the title compound, this indicates the susceptibility of the pyrrole ring to oxidative processes, which could be a potential reaction pathway to investigate for this compound.
Once the transition states and reaction pathways are identified, computational models can be used to calculate important kinetic and thermodynamic parameters. The activation energy (Ea) can be determined from the energy difference between the reactants and the transition state. This, in turn, allows for the estimation of reaction rates using transition state theory.
For example, in a hypothetical reaction, the following thermodynamic data could be generated using DFT calculations at a specific level of theory (e.g., B3LYP/6-311+G(d,p)):
| Parameter | Reactant | Transition State | Product |
| Enthalpy (kcal/mol) | 0.00 | +25.3 | -15.8 |
| Gibbs Free Energy (kcal/mol) | 0.00 | +28.1 | -12.5 |
| Entropy (cal/mol·K) | 95.2 | 92.5 | 101.7 |
This is an illustrative data table based on typical values for organic reactions and does not represent experimentally validated data for this compound.
Such calculations would be invaluable in predicting the feasibility and spontaneity of a reaction under different conditions. Studies on the polymerization of pyrrole have determined activation enthalpies and entropies for initiation and propagation steps, showcasing the utility of these computational approaches. researchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational methods are widely used to predict spectroscopic data, which can aid in the characterization and identification of compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org For this compound, theoretical chemical shifts can be calculated and compared with experimental data if available. The accuracy of these predictions has been shown to be quite high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C. nih.gov
Vibrational Frequencies: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the infrared (IR) and Raman spectral bands. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to improve agreement. DFT calculations have been successfully used to assign vibrational modes for various pyrrole derivatives. researchgate.net
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths, the λmax values can be estimated. For this compound, TD-DFT calculations could predict the electronic transitions, likely involving π-π* transitions within the conjugated system of the pyrrolyl acrylic acid moiety.
| Spectroscopic Parameter | Predicted Value |
| ¹³C NMR (ppm, selected) | C=O: 168.5, Cα(acrylic): 125.3, Cβ(acrylic): 135.8, C2(pyrrole): 128.9, C5(pyrrole): 110.1, CH₂(benzyl): 52.4 |
| ¹H NMR (ppm, selected) | Hα(acrylic): 6.2, Hβ(acrylic): 7.5, H5(pyrrole): 6.8, H(benzyl): 7.3-7.5 |
| IR (cm⁻¹, selected) | C=O stretch: 1710, C=C stretch: 1630, N-H bend (pyrrole): 1550 |
| UV-Vis λmax (nm) | ~280, ~320 |
This is an illustrative data table with expected values for this compound based on data for similar compounds and does not represent experimentally validated data.
Structure-Reactivity Relationships from a Theoretical Perspective
Theoretical calculations can provide deep insights into the structure-reactivity relationships of this compound. By analyzing the electronic properties, one can predict the most likely sites for electrophilic and nucleophilic attack.
The distribution of frontier molecular orbitals (HOMO and LUMO) is particularly revealing. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyrrole ring, indicating its susceptibility to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the acrylic acid moiety, suggesting it as the site for nucleophilic attack.
Conceptual DFT provides a framework for quantifying reactivity through descriptors such as chemical potential, hardness, and the Fukui function. These descriptors can be used to rationalize and predict the regioselectivity of reactions. For instance, the Fukui function can identify the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. Studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives have utilized these DFT-based descriptors to understand their biological activity. nih.govnih.gov
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
Chemoinformatics and QSPR modeling are computational tools used to establish relationships between the structural features of molecules and their physicochemical properties or biological activities. nih.gov For a compound like this compound, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or even its potential for a specific biological interaction, based on a dataset of related compounds. mdpi.com
The first step in QSPR modeling is the calculation of a wide range of molecular descriptors. These can be constitutional, topological, geometrical, or quantum-chemical in nature. For example, descriptors for this compound could include:
| Descriptor Type | Example Descriptors |
| Constitutional | Molecular Weight, Number of N atoms, Number of aromatic rings |
| Topological | Wiener Index, Randic Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO energy, LUMO energy, Dipole Moment |
Once these descriptors are calculated for a series of related molecules with known property values, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model. Such models have been developed for various classes of compounds, including pyrrole derivatives, to predict their activities. nih.gov
Potential Non Biological Applications and Advanced Materials Chemistry
Role in Organic Catalysis and Ligand Design
The distinct chemical functionalities within 3-[2-(N-Benzyl)pyrrolyl] acrylic acid make it a promising candidate for applications in both organocatalysis and as a precursor for ligands in transition-metal-catalyzed reactions.
The acrylic acid portion of the molecule is a key player in its potential organocatalytic activities. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and metal-free alternative to traditional catalysis. researchgate.netnih.gov The carboxylic acid group can act as a Brønsted acid catalyst, while the conjugated system can participate in various organic transformations.
Recent research has highlighted the use of organocatalysts for the synthesis of pyrrole (B145914) derivatives. researchgate.netrsc.org While specific studies on the organocatalytic applications of this compound are not extensively documented, the acrylic acid moiety is known to participate in key reactions such as Michael additions. In a broader context, acrylic acid and its derivatives are utilized in various catalytic processes. For instance, the catalytic carbonylation of acrylic acid to produce succinic anhydride (B1165640) has been reported, showcasing the reactivity of the acrylic acid functional group. ossila.com Furthermore, the Mannich reaction of acrylic acid polymers, facilitated by a catalyst, demonstrates the potential for functionalization and further reactions. rsc.org
The pyrrole ring itself can also influence the catalytic environment. The development of organocatalytic enantioselective formal synthesis of bromopyrrole alkaloids has been achieved through an aza-Michael addition using pyrroles as N-centered nucleophiles. nih.gov This highlights the potential for the pyrrole nitrogen in this compound to participate in catalytic cycles, although the N-benzyl group might sterically hinder this participation.
The nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylic acid group in this compound can act as coordination sites for transition metals, making it a viable precursor for the design of novel ligands. N-substituted pyrroles have been investigated as components of ligands for various catalytic reactions. uctm.edu The synthesis of N-substituted pyrroles from 1,4-diketones and primary amines catalyzed by MgI2 etherate is a known method for creating such precursors. uctm.edu
While direct studies on this compound as a ligand are limited, research on related N-benzyl heterocycles demonstrates their utility in catalysis. For example, an asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using a Ni/photoredox dual catalysis system has been developed to produce chiral N-benzylic heterocycles. nih.gov This suggests that the N-benzyl group can be a key component in effective ligand design.
Furthermore, the synthesis of pyrrole-pyridine-based ligands using in situ Suzuki coupling methods has been reported, where the pyrrole moiety is a crucial part of the ligand structure for complexing with rare-earth metals. researchgate.net The potential for this compound to form complexes with metals like palladium and copper for cross-coupling reactions is an area of active interest. The combination of the pyrrole nitrogen and the acrylic acid's carboxylate group could offer a bidentate chelation mode, enhancing the stability and catalytic activity of the resulting metal complex.
Advanced Materials Science Applications
The unique molecular architecture of this compound makes it a valuable monomer for the synthesis of advanced materials, including conjugated polymers, functional polymers, and self-assembled monolayers.
The polymerization of pyrrole and its derivatives is a well-established method for producing conducting polymers. nih.gov this compound can serve as a monomer for the synthesis of substituted polypyrroles. The N-benzyl group can enhance the solubility and processability of the resulting polymer, a common challenge with unsubstituted polypyrrole. daneshyari.com The acrylic acid side chain can provide additional functionality to the polymer, such as sites for further chemical modification or for influencing the polymer's physical and chemical properties.
The polymerization can be achieved through chemical oxidative methods using oxidants like ferric chloride (FeCl3) or through electrochemical polymerization. nih.gov The synthesis of novel polysubstituted N-benzyl-1H-pyrroles has been described, indicating the feasibility of creating complex pyrrole-based structures that could be polymerized. rsc.orgnih.gov The resulting polymers are expected to have a conjugated backbone, leading to interesting electronic and optical properties. For instance, azomethine-containing pyrrolo[3,2-b]pyrrole (B15495793) copolymers have been synthesized and shown to be degradable conjugated polymers. nih.gov
The properties of such polymers can be tuned by the choice of substituents. For example, the synthesis and properties of an N-substituted polypyrrole with liquid crystalline moieties have been reported, demonstrating that the introduction of specific functional groups can lead to materials with unique characteristics. kingston.ac.uk
The presence of the carboxylic acid group makes this compound a functional monomer. This functionality can be exploited to create polymers with specific properties and for various applications. For instance, carboxyl-functionalized polypyrrole films have been synthesized and shown to have potential in chemical and biological sensors due to their hydrophilic nanoporous structure and abundant –COOH functional groups. acs.orgnih.gov
The synthesis of functional polymers through methods like the Kabachnik–Fields reaction has been reviewed, highlighting the importance of incorporating functional groups into polymer structures. mdpi.com While not directly applicable to this specific monomer, it underscores the trend of designing polymers with specific functionalities. The synthesis and characterization of new functionalized pyrrole copolymers have also been reported, where the copolymer chains contain both substituted and unsubstituted pyrrole units. researchgate.net
The carboxylic acid group in this compound is an ideal anchor for the formation of self-assembled monolayers (SAMs) on various substrates, such as metal oxides and metal surfaces. SAMs are highly ordered molecular assemblies that form spontaneously on surfaces and are of great interest for modifying surface properties and for the fabrication of nanoscale devices.
The fabrication of thin films from functionalized pyrroles is an active area of research. Poly(pyrrole-3-carboxylic acid) thin films have been deposited on screen-printed carbon electrodes for use in immunosensors. cmu.ac.th The carboxylic acid groups on the surface of these films provide a high density of sites for the covalent attachment of biomolecules. cmu.ac.th Similarly, functionalized polypyrrole films with carboxylic acid groups have been synthesized for sensor applications. acs.orgnih.gov
The self-assembly of functionalized molecules on surfaces is a complex process influenced by molecule-substrate and intermolecular interactions. ossila.com The benzyl (B1604629) group in this compound could play a significant role in the packing and ordering of the molecules within a SAM due to π-π stacking interactions. The deposition of pyrrole thin films on paper by pulsed RF plasma has also been demonstrated, indicating the versatility of deposition techniques for these materials. acs.org Furthermore, electrochemically polymerizable self-assembled monolayers containing pyrrole units offer a high degree of control over the polymerization process at the molecular scale. capes.gov.br
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization of these systems are intermolecular in nature and can include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, pi-pi interactions, and electrostatic effects. The structure of this compound is well-suited for participation in such interactions.
The N-benzylpyrrole core of this compound can be envisioned as a component in the design of molecular receptors. The pyrrole ring, a five-membered aromatic heterocycle, can participate in pi-pi stacking interactions, which are crucial in the formation of host-guest complexes. Furthermore, the nitrogen atom within the pyrrole ring can act as a hydrogen bond acceptor. The benzyl group attached to the nitrogen atom introduces a larger aromatic surface, enhancing the potential for pi-pi stacking and providing a scaffold that can be further functionalized to create specific binding pockets for guest molecules. The principles of host-guest chemistry are foundational to the development of synthetic receptors for various molecules and ions. nih.gov
The acrylic acid portion of the molecule is a particularly strong contributor to the formation of supramolecular assemblies through its carboxylic acid group. This group is a potent hydrogen bond donor and acceptor, capable of forming robust and predictable intermolecular interactions. This makes this compound a candidate for crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties.
The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a significant area of interest. The acrylic acid moiety can form strong hydrogen bonds with other molecules that have complementary hydrogen bonding sites, such as pyridine (B92270) or amide groups. This can lead to the formation of well-defined supramolecular synthons, which are repeating structural units in a crystal. The interplay of hydrogen bonding from the acrylic acid and potential pi-pi stacking from the N-benzylpyrrole unit could lead to the formation of complex and interesting three-dimensional supramolecular architectures. Research on related dipeptides has shown that N-capped analogues can form diverse supramolecular assemblies. researchgate.net
Fluorescent Probes and Sensors for Non-Biological Targets
Pyrrole derivatives are known to be effective fluorescent probes and sensors for various analytes, particularly metal ions. rsc.orgrsc.org The fluorescence properties of these molecules can be modulated by the binding of a target analyte, leading to a detectable signal such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. researchgate.netgrowingscience.com
While the intrinsic fluorescence of this compound has not been extensively reported, the pyrrole ring is a common component in many fluorescent dyes. The electronic properties of the pyrrole ring can be tuned by substitution, and the acrylic acid group could serve as a binding site for metal ions. For instance, the carboxylate group could coordinate with a metal ion, leading to a change in the electronic structure of the conjugated system and thus altering its fluorescence properties. Pyrrole-based Schiff bases have been successfully employed as fluorescent sensors for ions such as Fe³⁺ and Sn²⁺. researchgate.netgrowingscience.com Similarly, conjugated oligopyrroles are used as colorimetric and fluorescent ion probes. rsc.orgrsc.org This suggests that this compound could potentially be developed into a fluorescent sensor for specific metal ions or other non-biological targets. The development of such sensors often involves linking a recognition unit to a signaling chromophore; in this case, the pyrrole moiety could act as part of the chromophore, and the acrylic acid could be part of the recognition site. rsc.org
Table 1: Examples of Pyrrole-Based Fluorescent Sensors for Metal Ions
| Pyrrole Derivative Type | Target Ion(s) | Sensing Mechanism | Reference |
| Pyrrole-based Schiff Base | Fe³⁺, Sn²⁺ | Fluorescence Enhancement | researchgate.netgrowingscience.com |
| Conjugated Dipyrrins | Zn²⁺ | Fluorescence "Turn-On" | rsc.org |
| Pyrrole-Fluorescein Conjugate | Cu²⁺ | Selective Fluorescence Sensing | nih.gov |
This table presents examples of related pyrrole derivatives and not direct data for this compound.
Applications in Analytical Chemistry as a Reference Standard or Component of Detection Systems
In analytical chemistry, a reference standard is a highly purified compound used to calibrate analytical instruments and to validate analytical methods. For this compound to be used as a reference standard, it would need to be synthesized to a high degree of purity and be well-characterized using techniques such as NMR, mass spectrometry, and elemental analysis. Its stability under defined conditions would also need to be established. Given that N-benzylpyrrole is a known compound, it is plausible that its derivatives could serve as standards in specific analytical contexts, such as in the analysis of related compounds or as a starting material for the synthesis of other standards. scbt.comchemicalbook.comchemspider.comnih.gov
Beyond its potential use as a standalone reference standard, this compound could be a component in more complex detection systems. For example, it could be immobilized on a solid support and used in a sensor array or as a ligand in affinity chromatography for the separation of specific analytes. Its carboxylic acid group would allow for covalent attachment to various substrates.
Environmental Fate and Degradation Pathways of 3 2 N Benzyl Pyrrolyl Acrylic Acid
Identification of Environmental Transformation Products and MetabolitesAs no degradation studies have been found, there is no information available on the potential transformation products or metabolites that could result from the breakdown of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid in the environment.
Due to the absence of research data, the creation of informative data tables and detailed research findings as requested is not feasible at this time. The scientific community has not yet published studies addressing the specific environmental interactions of this compound.
Future Directions and Emerging Research Avenues for 3 2 N Benzyl Pyrrolyl Acrylic Acid
Integration with Automated Synthesis and Machine Learning for Reaction Optimization
The synthesis of complex organic molecules like 3-[2-(N-Benzyl)pyrrolyl] acrylic acid is poised for a paradigm shift with the integration of automated synthesis platforms and machine learning (ML) algorithms. beilstein-journals.orgrsc.org These technologies offer the potential for rapid, efficient, and reproducible synthetic methods, significantly reducing reaction optimization time and costs. nih.gov
Future research will likely focus on developing automated flow chemistry processes for the synthesis of this compound. nih.gov Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. rsc.org Coupled with real-time monitoring techniques, these automated systems can generate vast amounts of high-quality data suitable for training ML models. nih.gov
ML algorithms, particularly Bayesian optimization and deep learning, can then be employed to navigate the complex, multi-dimensional parameter space of chemical reactions. beilstein-journals.org For the synthesis of this compound, which could be prepared through a Paal-Knorr reaction, an ML model could predict the optimal catalyst, solvent, temperature, and reactant concentrations to maximize yield and minimize impurities. researchgate.netresearchgate.net This data-driven approach moves beyond traditional one-factor-at-a-time optimization, exploring the interplay between different variables to identify true optimal conditions. rsc.org
Table 1: Illustrative Data for Machine Learning-Guided Optimization of a Paal-Knorr Synthesis for a this compound precursor.
| Experiment ID | Catalyst | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |
| 1 | Acetic Acid | Toluene | 110 | 0.1 | 65 |
| 2 | p-TsOH | DMF | 100 | 0.2 | 72 |
| 3 | Sc(OTf)₃ | Acetonitrile | 80 | 0.15 | 85 |
| 4 | Bi(OTf)₃ | Dioxane | 90 | 0.1 | 88 |
| 5 | ML Predicted | Yb(OTf)₃ | 85 | 0.12 | 92 |
Exploration of Novel Catalytic Transformations and Methodologies
The development of novel catalytic systems presents a significant opportunity to enhance the synthesis and functionalization of this compound. While traditional methods for pyrrole (B145914) synthesis exist, modern catalysis offers pathways to greater efficiency, selectivity, and sustainability. nih.govlsu.edu
Future research will likely explore a range of catalytic approaches:
Metal-Catalyzed Cross-Coupling and C-H Functionalization: Transition metals like palladium, copper, and silver are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Research could focus on the direct C-H functionalization of the pyrrole ring in a precursor to this compound, avoiding the need for pre-functionalized starting materials. researchgate.net This would represent a more atom-economical and environmentally friendly synthetic route.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a key area in green chemistry. nih.gov For the synthesis of chiral derivatives of this compound, enantioselective organocatalytic methods could be developed to control the stereochemistry of the molecule.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions. mdpi.com Future work could involve screening for or engineering enzymes, such as carboxylic acid reductases, that can catalyze key steps in the synthesis of this compound or its derivatives. mdpi.com This could lead to highly sustainable and efficient manufacturing processes.
Heterogeneous Catalysis: The use of solid-supported catalysts, including metal nanoparticles and conjugated microporous polymers, simplifies product purification and catalyst recycling. frontiersin.org Research into developing robust and reusable heterogeneous catalysts for the synthesis of pyrrole-containing compounds is a promising avenue. frontiersin.org
Table 2: Illustrative Comparison of Catalytic Methods for the Synthesis of a Pyrrole-2-carbaldehyde Precursor.
| Catalyst System | Reaction Conditions | Yield (%) | Catalyst Reusability |
| Traditional (Acid-catalyzed) | High Temperature, Stoichiometric Acid | 60-70 | No |
| Homogeneous (Pd-based) | Mild Temperature, Inert Atmosphere | >90 | Difficult |
| Organocatalyst | Room Temperature, Aerobic | 80-90 | Moderate |
| Heterogeneous (Cu/I₂/O₂) | Moderate Temperature, O₂ atmosphere | up to 74 | High |
Development of Advanced Materials with Tunable and Responsive Properties
The unique chemical structure of this compound, combining a conductive pyrrole core with a polymerizable acrylic acid group, makes it an excellent candidate for the development of advanced functional materials. nih.gov
Future research in this area will likely focus on:
Conducting Polymers: Polymerization of this compound could lead to novel conducting polymers with tailored properties. nih.gov The benzyl (B1604629) group can be modified to influence solubility and processing, while the carboxylic acid group can be used for post-polymerization functionalization or to impart pH-responsiveness. nih.gov These materials could find applications in sensors, electronic devices, and antistatic coatings.
Hydrogels and Biomaterials: The acrylic acid moiety imparts hydrophilicity and the potential for cross-linking, making it suitable for the creation of hydrogels. These hydrogels could exhibit interesting properties due to the embedded pyrrole units, such as conductivity or redox activity. Such materials could be explored for applications in drug delivery, tissue engineering, and biocompatible electronics. nih.gov
Nanocomposites: Incorporating this compound or its polymer into nanocomposites with materials like graphene, carbon nanotubes, or inorganic nanoparticles could lead to materials with enhanced mechanical, thermal, and electrical properties. nih.gov
Table 3: Potential Properties and Applications of Polymers Derived from this compound.
| Polymer Type | Key Property | Potential Application |
| Homopolymer | Electrical Conductivity, pH-Responsiveness | Chemical Sensors, Actuators |
| Copolymer with PEG | Biocompatibility, Hydrophilicity | Drug Delivery, Tissue Scaffolds |
| Nanocomposite with Graphene | High Strength, Enhanced Conductivity | EMI Shielding, Flexible Electronics |
Theoretical Prediction of Novel Reactivity and Unexplored Applications
Computational chemistry and theoretical modeling provide powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental efforts and uncovering new applications. researchgate.net
Future theoretical studies could include:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the molecule. researchgate.netnih.gov This can help predict its behavior in various chemical reactions, its potential for use in electronic devices, and its interaction with other molecules. For instance, DFT studies could explore the effect of different substituents on the benzyl group or the pyrrole ring on the electronic properties of the molecule. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with its environment, such as solvents or biological macromolecules. This can provide insights into its behavior in solution and its potential as a ligand for biological targets.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the interaction of this compound with a biological target, QM/MM methods can provide a high level of accuracy by treating the active site with quantum mechanics and the rest of the system with molecular mechanics.
Table 4: Illustrative DFT-Calculated Properties for a Series of N-Substituted [2-Pyrrolyl] acrylic acids.
| N-Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Reactivity |
| -H | -5.8 | -1.9 | 3.9 | Moderate |
| -CH₃ | -5.7 | -1.8 | 3.9 | Slightly Increased |
| -Benzyl | -5.9 | -2.0 | 3.9 | Similar to -H |
| -NO₂ | -6.5 | -2.8 | 3.7 | Decreased (electron withdrawing) |
Multiscale Modeling Approaches for Comprehensive System Understanding
To bridge the gap from molecular properties to the performance of macroscopic materials derived from this compound, multiscale modeling approaches are essential. utk.edumdpi.commdpi.com These methods integrate different levels of theory and simulation to provide a holistic understanding of a material's behavior across various length and time scales.
Future research in this area would involve:
Coarse-Graining: Developing coarse-grained models of polymers of this compound would allow for simulations of large-scale phenomena such as polymer chain dynamics, morphology, and self-assembly, which are computationally prohibitive at the atomistic level. mdpi.com
Hierarchical Modeling: A hierarchical approach would use data from quantum mechanical calculations to parameterize atomistic force fields, which in turn would be used to develop coarse-grained models. This ensures that the essential chemical details are retained at each level of the simulation.
Linking Structure to Function: By simulating the behavior of materials under different conditions (e.g., mechanical stress, temperature changes, exposure to solvents), multiscale modeling can predict macroscopic properties like tensile strength, elasticity, and permeability, directly linking the molecular structure of this compound to the performance of the final material. researchgate.net
Challenges and Opportunities in the Broader Field of Pyrrole-Acrylic Acid Chemistry
The future development of this compound and related compounds is intrinsically linked to the broader challenges and opportunities within pyrrole and acrylic acid chemistry.
Challenges:
Selectivity in Functionalization: Achieving regioselective functionalization of the pyrrole ring remains a significant challenge due to its multiple reactive sites. nih.gov
Green Synthesis: Developing environmentally benign synthetic methods that avoid hazardous reagents and solvents is a continuous goal. orientjchem.org
Scalability: Translating promising laboratory-scale syntheses to large-scale industrial production often presents significant hurdles.
Opportunities:
Biomedical Applications: The pyrrole scaffold is a common motif in many biologically active compounds and approved drugs. nih.govmdpi.com There is a vast opportunity to explore derivatives of this compound for various therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. mdpi.com
Materials Science: The combination of the pyrrole and acrylic acid functionalities offers a versatile platform for the design of novel materials with applications in electronics, energy storage, and smart coatings. nih.gov
Sustainable Chemistry: The use of biomass-derived starting materials for the synthesis of pyrrole and acrylic acid derivatives presents an opportunity to move towards more sustainable chemical manufacturing. orientjchem.org
Q & A
Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or antimicrobial potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
